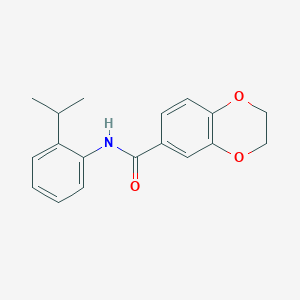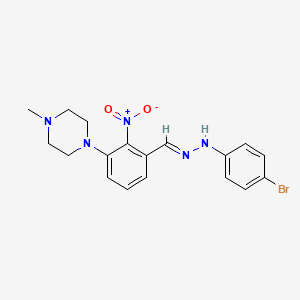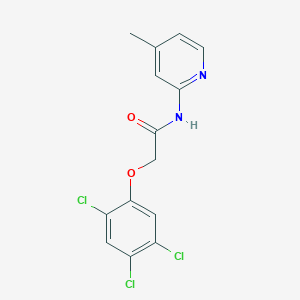
N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as MCPA-M, is a herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and turf. MCPA-M is a member of the phenoxy herbicide family and is classified as a synthetic auxin. It has been in use since the 1940s and is still one of the most commonly used herbicides in the world.
作用機序
MCPA-M acts by mimicking the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth and development. MCPA-M binds to the same receptors as IAA, but it is more stable and persistent than IAA. This results in an overstimulation of the receptors, leading to uncontrolled growth and eventually, death of the plant. MCPA-M is absorbed by the plant through the leaves and is transported to the growing points, where it inhibits cell division and elongation.
Biochemical and Physiological Effects:
MCPA-M has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in cell wall synthesis, resulting in reduced cell wall strength and increased susceptibility to stress. MCPA-M also affects the production of reactive oxygen species (ROS), which are important signaling molecules in plant stress responses. In addition, MCPA-M has been shown to alter the expression of genes involved in plant growth and development.
実験室実験の利点と制限
MCPA-M is a widely used herbicide, and its mechanism of action is well understood. It is relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, MCPA-M has some limitations. It is toxic to many non-target organisms, and its persistence in the environment can lead to contamination of soil and water. In addition, MCPA-M can have variable effects depending on the plant species and growth conditions, making it difficult to compare results across experiments.
将来の方向性
There are several areas of future research related to MCPA-M. One area is the development of safer and more environmentally friendly alternatives to MCPA-M for weed control. Another area is the investigation of the effects of MCPA-M on non-target organisms, including insects, birds, and mammals. Finally, there is a need for more research on the long-term effects of MCPA-M on soil health and ecosystem function.
合成法
The synthesis of MCPA-M involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 4-methyl-2-pyridinylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in anhydrous solvents like dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product is usually greater than 95%.
科学的研究の応用
MCPA-M has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been used as a tool to study plant growth and development, and its mechanism of action has been studied in detail. MCPA-M has also been used to investigate the role of synthetic auxins in plant biology. In addition to its use in agriculture, MCPA-M has been used in research on environmental contamination and remediation.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-2-3-18-13(4-8)19-14(20)7-21-12-6-10(16)9(15)5-11(12)17/h2-6H,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAOVRHLIIXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
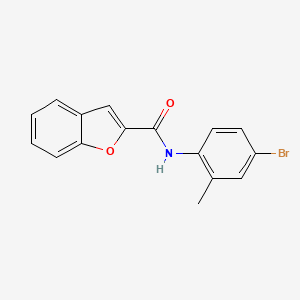
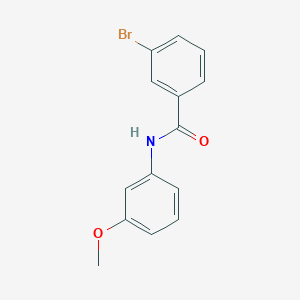
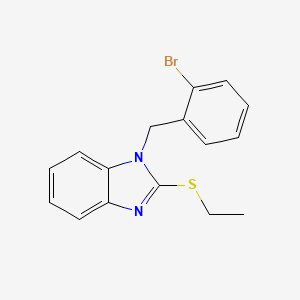
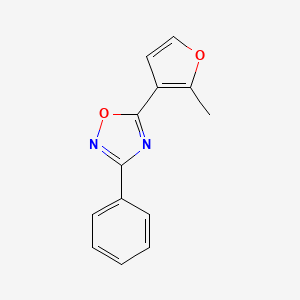
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
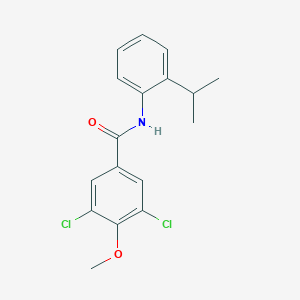
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
